

Spectroscopic Profile of N,N-Diphenylformamide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Diphenylformamide*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Diphenylformamide**, a crucial molecule in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **N,N-Diphenylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment
8.45	CDCl ₃	s	1H	Formyl proton (-CHO)
7.20 - 7.50	CDCl ₃	m	10H	Aromatic protons (C ₆ H ₅)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Assignment
162.8	CDCl_3	Carbonyl carbon ($\text{C}=\text{O}$)
141.2	CDCl_3	Aromatic C (quaternary)
129.5	CDCl_3	Aromatic CH
126.8	CDCl_3	Aromatic CH
124.9	CDCl_3	Aromatic CH

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Assignment
~ 1680	$\text{C}=\text{O}$ stretch (amide I band)
$\sim 1590, 1490$	Aromatic $\text{C}=\text{C}$ stretching
~ 1350	$\text{C}-\text{N}$ stretching
$\sim 750, 690$	$\text{C}-\text{H}$ bending (out-of-plane) for monosubstituted benzene

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
197	High	$[\text{M}]^+$ (Molecular ion)
168	Moderate	$[\text{M}-\text{CHO}]^+$
77	High	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer.^[1] The sample is prepared by dissolving approximately 5-10 mg of **N,N-Diphenylformamide** in about 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$).^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **N,N-Diphenylformamide**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.^[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

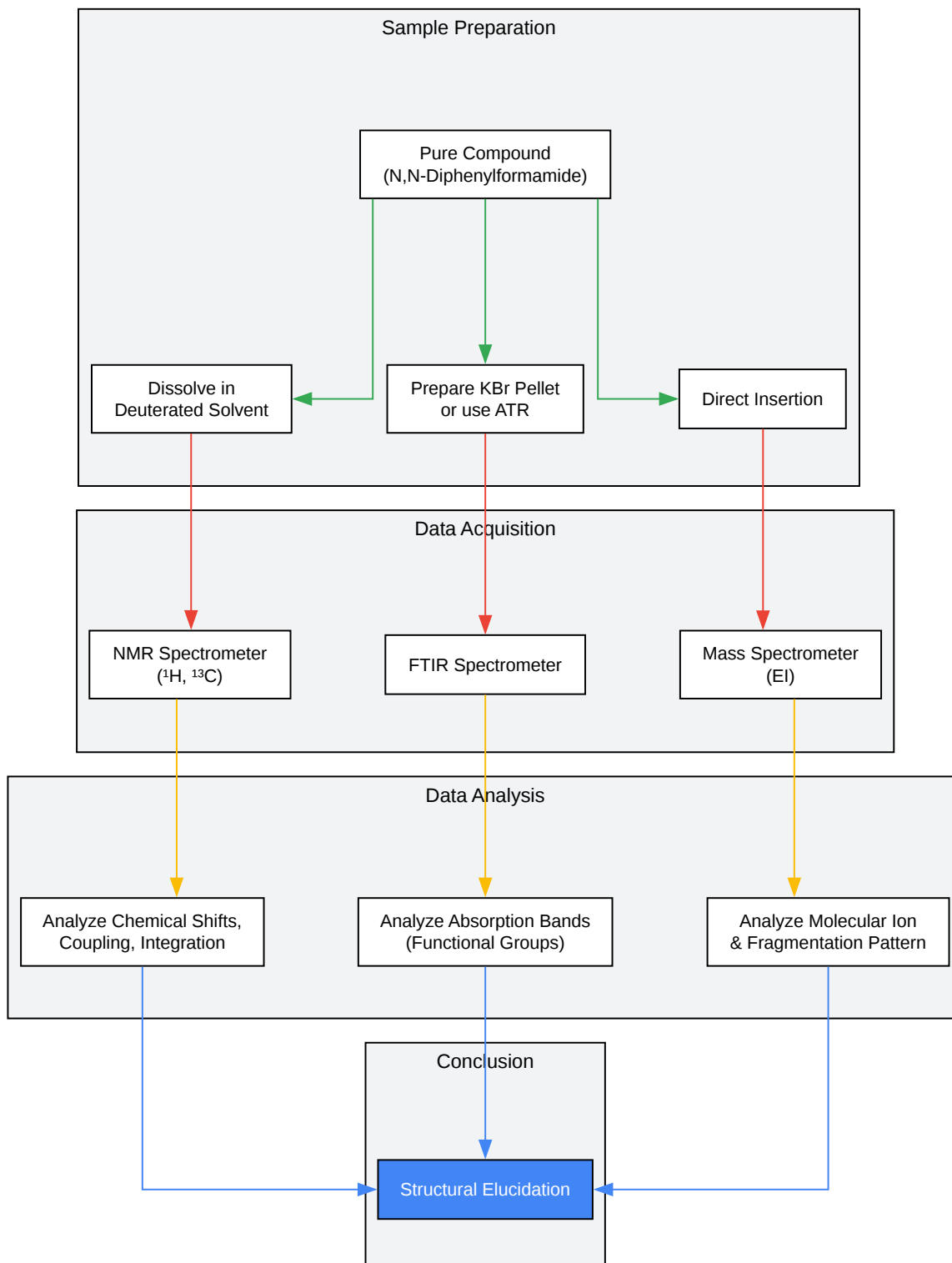
Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe, and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N,N-Diphenylformamide**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
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